N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and an acetamide group
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS4/c1-2-15-10-13-12-9(18-10)11-7(14)6-17-8-4-3-5-16-8/h3-5H,2,6H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJOYZYLGIRPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The thiadiazole and thiophene intermediates are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the thiophene ring, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole and thiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the inhibition of their activity. This can result in antimicrobial, antifungal, and anticancer effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylsulfanylacetamide)
Uniqueness
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylsulfanylacetamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
